(RS)-Carbocisteine

COPD Mucolytic efficacy Exacerbation prevention

COPD trial sponsors face a quantifiable efficacy-safety trade-off among thiol mucolytics. Carbocisteine ranks highest for reducing annual acute exacerbation rates vs. NAC and erdosteine in network meta-analyses, yet lowest in safety-a distinct risk-benefit profile essential for comparative protocols. • 1,500 mg/day standard dose; superior exacerbation reduction at 6-12 months vs. NAC 1,200 mg/day • (RS)-racemate available as chiral reference for HPLC method development (specific optical rotation ≈0) • Free base water solubility <2 mg/mL; specify carbocisteine lysine salt for aqueous formulation • Pharmacopoeial purity ≥98.5% (EP/USP); commercial grade ≥98% from stock

Molecular Formula C5H9NO4S
Molecular Weight 179.20 g/mol
CAS No. 638-23-3
Cat. No. B549337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-Carbocisteine
CAS638-23-3
Synonyms3-(Carboxymethylthio)alanine
Carbocysteine
Carbocysteine, L Isomer
Carbocysteine, L-Isomer
L-Isomer Carbocysteine
Mucodine
Mucodyne
Mukodin
Rhinathiol
S Carboxymethylcysteine
S-(Carboxymethyl)-L-cysteine
S-Carboxymethylcysteine
Thiodril
Molecular FormulaC5H9NO4S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SCC(=O)O
InChIInChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
InChIKeyGBFLZEXEOZUWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 40 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.6g/L

Carbocisteine Baseline Overview


Carbocisteine (CAS 638-23-3), also known as S-carboxymethyl-L-cysteine, is a mucolytic agent of the thiol class that reduces sputum viscosity by modifying the structure of mucus glycoproteins [1]. The compound is a chiral molecule with the molecular formula C₅H₉NO₄S and a molecular weight of 179.19 g/mol, and is commercially available in both racemic and enantiopure forms . Pharmacopoeial monographs define the active pharmaceutical substance as (2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid with a purity specification of not less than 98.5% [2].

Carbocisteine Substitution Risk


Carbocisteine, N-acetylcysteine (NAC), and erdosteine are all thiol-containing mucolytics commonly grouped under the same therapeutic category, yet their clinical performance profiles diverge substantially in ways that preclude simple generic interchange [1]. Network meta-analyses have demonstrated that carbocisteine ranks highest for reducing annual acute exacerbation rates in COPD patients, but ranks lowest among the three agents in safety outcomes—a trade-off profile distinct from both NAC and erdosteine [2]. These differences manifest at standard clinical doses (carbocisteine 1500 mg/day vs. NAC 1200 mg/day vs. erdosteine 900 mg/day), meaning that dose-equivalent substitution is not pharmacologically equivalent [3].

Carbocisteine Comparative Evidence Guide


COPD Exacerbation Rate Reduction

In a network meta-analysis of randomized controlled trials involving 4,637 COPD patients, carbocisteine demonstrated the greatest reduction in annual acute exacerbation rate among five evaluated interventions. When compared directly against high-dose NAC (the next most effective comparator), carbocisteine showed a mean difference of -0.69 exacerbations per patient-year [1].

COPD Mucolytic efficacy Exacerbation prevention

Effectiveness Ranking in COPD Exacerbation

A 2024 scientific review of 16 articles comparing erdosteine, carbocysteine, and NAC in acute exacerbations of COPD established a clear effectiveness ranking. Carbocysteine 1500 mg/day administered for 6-12 months produced statistically significant exacerbation risk reduction, though erdosteine 900 mg/day for 10 days showed the greatest magnitude of effect [1].

COPD exacerbation Mucolytic ranking Risk reduction

Safety and Tolerability Comparison

Comparative safety analysis reveals that carbocisteine is associated with a higher incidence of respiratory tract infection side effects (0.56%) compared to erdosteine (0%), and a lower incidence than NAC (10.85%). Two patients discontinued carbocisteine treatment due to gastrointestinal disturbances [1]. A separate network meta-analysis ranked carbocisteine lowest in safety among all evaluated mucolytics [2].

Adverse drug reactions COPD safety Mucolytic tolerability

Class-Level Hospitalization Evidence

A 2024 systematic review and meta-analysis of 23 reports evaluating mucolytics in stable COPD patients demonstrated that mucolytics as a class significantly reduce exacerbation and hospitalization rates versus placebo, with a safety profile comparable to placebo [1]. This class-level evidence supports carbocisteine's fundamental clinical utility.

Hospitalization Stable COPD Mucolytic benefit

Aqueous Solubility Limitation

Carbocisteine is practically insoluble in water at room temperature, with measured solubility ranging from <1 mg/mL to 2 mg/mL under mild heating and sonication conditions . The British Pharmacopoeia describes it as 'practically insoluble in water and in alcohol' [1]. This physicochemical property has driven the development of the lysine salt form (carbocisteine lysine) specifically to address aqueous insolubility [2].

Solubility Formulation development Physicochemical properties

Stereochemical Purity: Racemate vs. Enantiomer

The European Pharmacopoeia and British Pharmacopoeia define carbocisteine as the single (R)-enantiomer (2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid, with a specified specific optical rotation of -32.5 to -35.5 [1]. The (RS)-racemic form is the inactive enantiomer with no detectable mucolytic effect . The racemate is commercially available primarily as an analytical reference standard or chiral research tool, not as a pharmaceutical active ingredient.

Chiral purity Stereochemistry Analytical reference

Carbocisteine Application Scenarios


COPD Long-Term Maintenance Trial Supply

Carbocisteine at 1500 mg/day for 6-12 months is indicated for clinical trials targeting reduction of annual acute exacerbation rates in COPD patients, where it demonstrates superior efficacy to both high-dose and low-dose NAC in network meta-analysis [1]. This scenario prioritizes carbocisteine over NAC when exacerbation frequency reduction is the primary endpoint, though procurement should account for the extended treatment duration requirement (6-12 months) compared to erdosteine (10 days) [2].

Chiral Analytical Method Development

The (RS)-carbocisteine racemate serves as a critical reference material for chiral HPLC method development, enantiomeric purity testing, and stereochemical research applications where the inactive enantiomer is required as a control or impurity marker [1]. This scenario is distinct from pharmaceutical active ingredient procurement and should be sourced from suppliers providing racemic material with documented stereochemical composition (specific optical rotation approximately 0) [2].

Enhanced Aqueous Solubility Formulation

Given that carbocisteine free base is practically insoluble in water (<2 mg/mL under mild heating), formulation of oral liquid dosage forms requires either the lysine salt form (carbocisteine lysine) or alternative solubilization strategies [1]. The lysine salt is cleaved in the gastrointestinal tract to yield the active S-carboxymethyl-L-cysteine, providing bioequivalent delivery with enhanced aqueous processability [2]. Procurement should specify the lysine salt when aqueous formulation is required.

Comparative Effectiveness in Mucolytics

Carbocisteine occupies a unique position in comparative mucolytic studies as the agent with highest efficacy for exacerbation reduction but lowest safety ranking among NAC, erdosteine, and carbocisteine [1]. This efficacy-safety trade-off profile makes carbocisteine an essential comparator arm in head-to-head trials designed to evaluate net clinical benefit across the thiol mucolytic class. The quantified risk-benefit parameters (0.56% respiratory infection AE rate; 2 patient dropouts for GI disturbance) provide measurable endpoints for comparative protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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